2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

Lipophilicity Drug-likeness Regioisomer differentiation

2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (CAS 1094293-78-3) is a heterocyclic small molecule (MF: C₉H₆BrNO₂S₂; MW: 304.18 g/mol) belonging to the 4-thiazoleacetic acid family. Its structure consists of a 4-bromothiophen-2-yl group attached to the 2-position of a thiazole ring bearing an acetic acid side chain at the 4-position.

Molecular Formula C9H6BrNO2S2
Molecular Weight 304.2 g/mol
CAS No. 1094293-78-3
Cat. No. B1372946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
CAS1094293-78-3
Molecular FormulaC9H6BrNO2S2
Molecular Weight304.2 g/mol
Structural Identifiers
SMILESC1=C(SC=C1Br)C2=NC(=CS2)CC(=O)O
InChIInChI=1S/C9H6BrNO2S2/c10-5-1-7(14-3-5)9-11-6(4-15-9)2-8(12)13/h1,3-4H,2H2,(H,12,13)
InChIKeyDIWICFWGJWBALI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (CAS 1094293-78-3): Procurement-Grade Structural and Property Profile


2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (CAS 1094293-78-3) is a heterocyclic small molecule (MF: C₉H₆BrNO₂S₂; MW: 304.18 g/mol) belonging to the 4-thiazoleacetic acid family. Its structure consists of a 4-bromothiophen-2-yl group attached to the 2-position of a thiazole ring bearing an acetic acid side chain at the 4-position . The compound is commercially available as a research-grade building block (typical purity ≥95%) and has been assigned a unique ChEMBL identifier (CHEMBL4569991), indicating registration in biological screening databases [1]. Computed descriptors from authoritative databases provide a baseline for differentiating this regioisomer from its closely related 3-bromo and 5-bromo analogs during scientific selection [2].

Why Regioisomeric Substitution of 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid Compromises Experimental Reproducibility


The bromine position on the thiophene ring is not a silent structural feature; it materially alters computed lipophilicity, dipole moment orientation, and potential for structure-activity relationship (SAR) divergence in biological assays. The 4-bromo regioisomer (target compound) presents a calculated XLogP3 of 2.5, whereas the 5-bromo analog registers 2.9—a ΔlogP of +0.4 log units [1]. This difference predicts measurably distinct solubility, membrane permeability, and protein-binding behavior. Furthermore, the 4-bromo substitution pattern positions the heavy halogen at the thiophene C4 locus, generating a different electrostatic potential surface and steric profile than the C3- or C5-substituted isomers [2]. Generic substitution among these regioisomers without quantitative justification thus introduces an uncontrolled variable into any reproducible chemical biology or medicinal chemistry workflow.

Quantitative Differentiation Evidence for 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid Versus Closest Analogs


Computed Lipophilicity (XLogP3) Differentiates 4-Bromo from 5-Bromo Regioisomer

Computed lipophilicity (XLogP3) discriminates the target 4-bromo compound from its 5-bromo regioisomer. The 4-bromo isomer (CID 43140195) yields XLogP3 = 2.5, while the 5-bromo isomer (CID 43140188) is predicted at XLogP3 = 2.9, representing a +0.4 log unit difference [1][2]. The 3-bromo isomer (CID 115380728) shares the same XLogP3 of 2.5 as the 4-bromo target, but differs in dipole alignment and steric presentation [3]. All values were computed using the XLogP3 3.0 algorithm as reported in PubChem release 2021.05.07.

Lipophilicity Drug-likeness Regioisomer differentiation

Polar Surface Area Uniformity Confirms Functional Group Equivalence Across Regioisomers

Topological polar surface area (TPSA) is identical across the three bromothiophene-thiazoleacetic acid regioisomers at 107 Ų [1][2][3]. Hydrogen bond donor count (1) and acceptor count (5) are also invariant. This invariance isolates the bromine substitution position as the sole source of differential physicochemical behavior among the isomers. The TPSA value falls within the Veber drug-likelihood threshold (<140 Ų), supporting oral bioavailability potential [1].

Polar surface area Physicochemical uniformity Regioisomer comparison

GHS Hazard Profile: Acute Oral Toxicity and Irritancy Classification for Safe Laboratory Procurement

The 4-bromo regioisomer carries a defined, supplier-verified GHS hazard classification: H302 (Harmful if swallowed, Acute Tox. 4), H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), and H335 (Respiratory Irrit., STOT SE 3) [1]. This classification derives from at least one ECHA C&L notification and is displayed on the PubChem Compound Summary. In contrast, the 5-bromo and 3-bromo isomers lack identical GHS annotation in PubChem at the time of analysis [2]. For procurement officers, this means the 4-bromo compound arrives with standardized hazard communication, streamlining laboratory risk assessment and safety data sheet (SDS) compliance.

Safety GHS classification Procurement risk assessment

ChEMBL Database Registration Indicates Prior Biological Screening for the 4-Bromo Regioisomer

The target compound has been assigned ChEMBL identifier CHEMBL4569991, confirming its deposition and registration in the European Bioinformatics Institute's curated bioactivity database [1]. ChEMBL registration typically requires compound-specific assay data from published literature or screening campaigns. By contrast, neither the 5-bromo isomer (CID 43140188) nor the 3-bromo isomer (CID 115380728) carries a ChEMBL ID as of the analysis date [2]. This indicates that the 4-bromo regioisomer has passed an initial biological annotation filter that the other isomers have not, making it a more data-rich starting point for follow-up studies.

Biological screening ChEMBL SAR databases

High-Confidence Application Scenarios for 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid


Medicinal Chemistry SAR Campaigns Requiring Lipophilicity-Tuned Thiazoleacetic Acid Scaffolds

In lead optimization programs where logP modulation is critical, the 4-bromo isomer (XLogP3 = 2.5) offers a +0.4 log unit advantage in hydrophilicity over the 5-bromo isomer (XLogP3 = 2.9), as computed by PubChem [1]. This difference is sufficient to influence solubility-limited absorption and off-target promiscuity. The 4-bromo compound can serve as a lower-lipophilicity anchor point in SAR exploration, while maintaining the same TPSA (107 Ų) and hydrogen-bonding capacity as the more lipophilic 5-bromo analog [2].

Biochemical Assay Development Leveraging Pre-Registered ChEMBL Bioactivity Annotations

Unlike its 5-bromo and 3-bromo regioisomers, the 4-bromo compound possesses a ChEMBL identifier (CHEMBL4569991), indicating deposition in the curated bioactivity database [3]. Researchers initiating kinase, GPCR, or enzyme inhibition screening can query existing ChEMBL records for preliminary activity data, avoiding redundant primary screening and accelerating hit-to-lead timelines.

Academic and Industrial Laboratories Requiring Pre-Classified GHS Safety Profiles for Rapid Procurement

The 4-bromo regioisomer carries a standardized GHS classification (H302, H315, H319, H335) based on at least one ECHA C&L notification, viewable on its PubChem record [4]. Institutions that mandate pre-approved hazard communication for chemical inventory management can procure this compound with reduced administrative delay compared to the unclassified 3-bromo and 5-bromo isomers.

Fragment-Based or Structure-Enabled Drug Design Exploiting the 4-Position Thiophene Bromine as a Synthetic Handle

The 4-bromo substituent on the thiophene ring provides a regiochemically distinct vector for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) compared to the 5-position isomer. This divergent reactivity enables parallel library synthesis from a single thiazoleacetic acid template. The compound containing a 4-bromothiophen-2-yl moiety has been specifically employed in anticancer SAR studies involving MCF-7, HeLa, and HT-29 cell lines, demonstrating the synthetic tractability and biological relevance of this substitution pattern [5].

Quote Request

Request a Quote for 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.